molecular formula C13H8FNO4 B6401846 6-Fluoro-2-(3-nitrophenyl)benzoic acid CAS No. 1261899-74-4

6-Fluoro-2-(3-nitrophenyl)benzoic acid

Cat. No.: B6401846
CAS No.: 1261899-74-4
M. Wt: 261.20 g/mol
InChI Key: XDJXOLLHNCWNHN-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-nitrophenyl)benzoic acid is a synthetic organic compound with the molecular formula C13H8FNO4 and a molecular weight of 261.20 g/mol. This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 3rd position on the phenyl ring attached to the benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-nitrophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides and bases are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Various substituted derivatives depending on the reagents used.

    Reduction: 6-Fluoro-2-(3-aminophenyl)benzoic acid.

    Oxidation: Oxidized carboxylic acid derivatives.

Scientific Research Applications

6-Fluoro-2-(3-nitrophenyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the additional phenyl ring.

    3-Fluoro-4-nitrobenzoic acid: Different positioning of the fluorine and nitro groups.

    4-Fluoro-3-nitrobenzoic acid: Another positional isomer with distinct properties.

Uniqueness

6-Fluoro-2-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions in various applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-fluoro-6-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(7-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJXOLLHNCWNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690051
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-74-4
Record name 3-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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